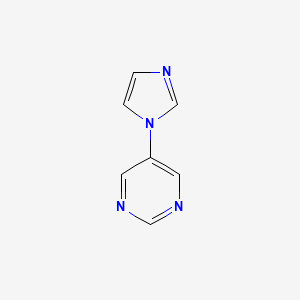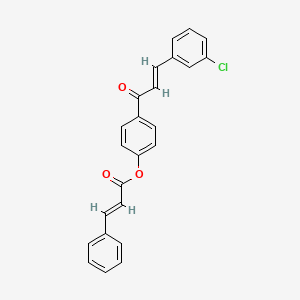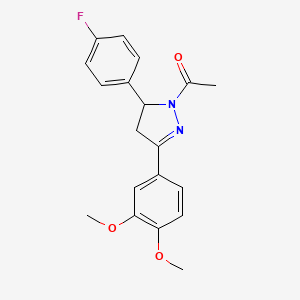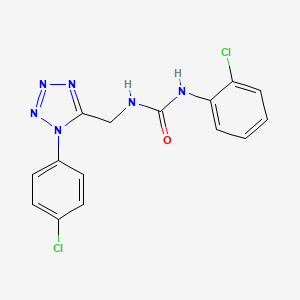![molecular formula C21H21N5O3 B2509263 1-(3-Methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid CAS No. 902044-49-9](/img/structure/B2509263.png)
1-(3-Methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Aktivitäten
Pyrimidine, einschließlich der fraglichen Verbindung, sind dafür bekannt, eine Reihe von pharmakologischen Wirkungen, einschließlich entzündungshemmender Aktivitäten, zu zeigen . Die entzündungshemmenden Wirkungen von Pyrimidinen werden auf ihre inhibitorische Wirkung gegenüber dem Ausdruck und der Aktivität bestimmter wichtiger Entzündungsmediatoren zurückgeführt . Eine große Anzahl von Pyrimidinen zeigt starke entzündungshemmende Wirkungen .
Multi-Targeted-Kinase-Inhibitoren
Die Verbindung hat sich als vielversprechender multi-targeted-Kinase-Inhibitor erwiesen . Insbesondere zeigte es eine signifikante Aktivität gegen EGFR-, Her2-, VEGFR2- und CDK2-Enzyme . Dies macht es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als multi-targeted-Kinase-Inhibitor mit erhöhter Wirksamkeit .
Apoptoseinduktoren
Die Verbindung hat sich auch als Apoptoseinduktor erwiesen . Es wurde festgestellt, dass es in HepG2-Zellen einen Zellzyklusarrest und Apoptose induziert . Dies ging mit einem deutlichen Anstieg der proapoptotischen Proteine Caspase-3 und Bax sowie der Herunterregulierung der Bcl-2-Aktivität einher .
Antioxidative Aktivitäten
Pyrimidine, einschließlich der fraglichen Verbindung, sind dafür bekannt, antioxidative Wirkungen zu zeigen . Diese Wirkungen tragen zu ihrem gesamten pharmakologischen Profil bei .
Antibakterielle Aktivitäten
Pyrimidine, einschließlich der fraglichen Verbindung, sind dafür bekannt, eine Reihe von antimikrobiellen Wirkungen zu zeigen . Dazu gehören antibakterielle, antivirale, antimykotische und antituberkulose Wirkungen .
Antidiabetische Aktivitäten
Neuartige Pyrrolo[2,3-d]pyrimidin-basierte Analoga, einschließlich der fraglichen Verbindung, wurden auf ihre Fähigkeit untersucht, das α-Amylase-Enzym zu hemmen . Dies ist ein Schlüsselenzym, das am Abbau komplexer Kohlenhydrate beteiligt ist, und seine Hemmung kann dazu beitragen, den Blutzuckerspiegel bei Diabetikern zu kontrollieren .
Antiproliferative Aktivitäten
Die Verbindung zeigte eine moderate bis ausgezeichnete Wirksamkeit gegen verschiedene Krebszelllinien . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Krebstherapeutika hin .
Synthese von Pyrimidin-Analoga
Die Verbindung kann durch die regioselektive Reaktion von Carbonylverbindungen (Ester, Aldehyde und Ketone) mit Amiden synthetisiert werden . Dies bietet eine Methode zur Synthese zahlreicher Pyrimidin-Analoga .
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-12-6-11-25-17(20(27)23-14-15-7-2-4-9-22-15)13-16-19(25)24-18-8-3-5-10-26(18)21(16)28/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOACXUYGHESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)
![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)



![4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2509189.png)
![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)
![4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride](/img/structure/B2509191.png)

![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)


![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)

